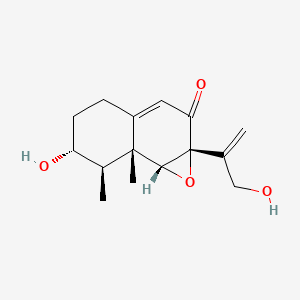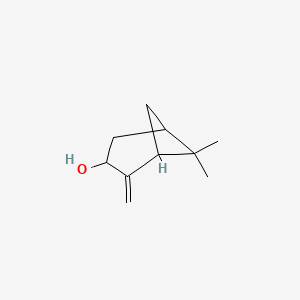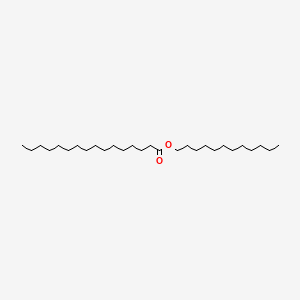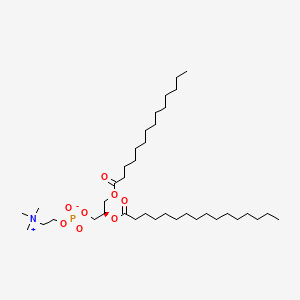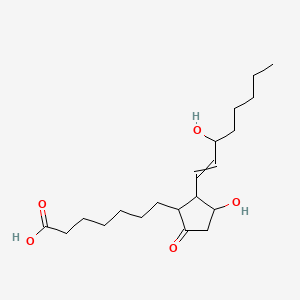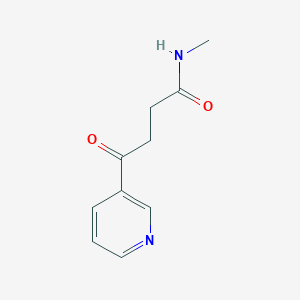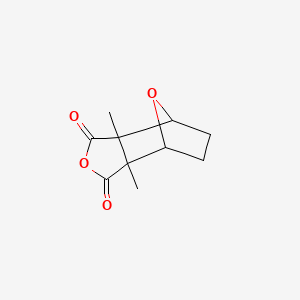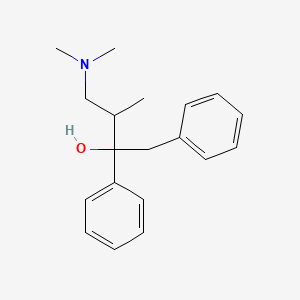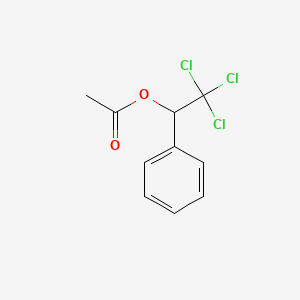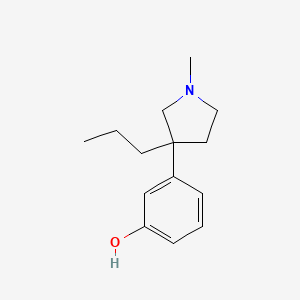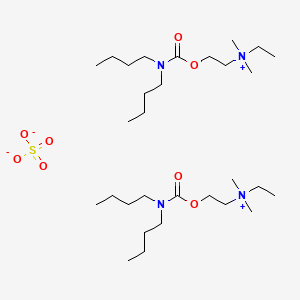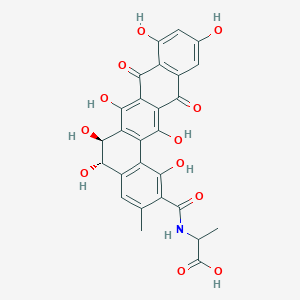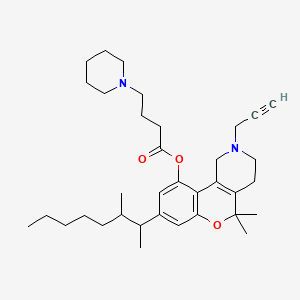
Nabitan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nabitan, also known as Nabutam or Benzopyranoperidine, is a synthetic cannabinoid analog of dronabinol and dimethylheptylpyran. It exhibits antiemetic and analgesic effects, most likely by binding to and activating the cannabinoid receptors CB1 and CB2. This compound has the advantage of being water-soluble, unlike most cannabinoid derivatives, and was researched for potential use as an analgesic or sedative .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nabitan is synthesized through a multi-step process involving the formation of its core structure, followed by functionalization to introduce the desired substituents. The key steps include:
Formation of the Benzopyran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: This is achieved through nucleophilic substitution reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Nabitan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted analogs with modified pharmacological properties .
Scientific Research Applications
Nabitan has been extensively studied for its potential therapeutic applications:
Chemistry: this compound is used as a model compound to study the structure-activity relationships of cannabinoids.
Biology: It is used to investigate the biological pathways involving cannabinoid receptors.
Medicine: this compound has shown potential as an analgesic, antiemetic, and in reducing intraocular pressure, making it a candidate for treating glaucoma.
Comparison with Similar Compounds
Similar Compounds
Dronabinol: A synthetic form of tetrahydrocannabinol, used as an antiemetic and appetite stimulant.
Dimethylheptylpyran: Another synthetic cannabinoid with similar pharmacological properties.
Nabilone: A synthetic cannabinoid used for its antiemetic and analgesic effects.
Uniqueness of Nabitan
This compound is unique due to its water solubility, which is uncommon among cannabinoid derivatives. This property makes it easier to formulate this compound into water-based drug delivery systems, enhancing its potential therapeutic applications .
Properties
| 66556-74-9 | |
Molecular Formula |
C35H52N2O3 |
Molecular Weight |
548.8 g/mol |
IUPAC Name |
[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate |
InChI |
InChI=1S/C35H52N2O3/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3 |
InChI Key |
MCVPMHDADNVRKF-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4 |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCC4 |
Related CAS |
49637-08-3 (mono-hydrochloride) |
synonyms |
Abbott 40656 benzopyranoperidine benzopyranoperidine dihydrochloride benzopyranoperidine monohydrochloride BW146Y |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


